"N-(3-methylpyridin-2-yl)ethane-1,2-diamine chemical properties"
"N-(3-methylpyridin-2-yl)ethane-1,2-diamine chemical properties"
Executive Technical Summary
N-(3-methylpyridin-2-yl)ethane-1,2-diamine (CAS 81528-65-6) is a specialized bidentate ligand and organic building block characterized by a 2-aminopyridine core substituted with a 3-methyl group and an ethylenediamine side chain. Unlike its unmethylated analog (N-(pyridin-2-yl)ethane-1,2-diamine), the presence of the 3-methyl group introduces a critical steric wedge proximal to the pyridine nitrogen.
This structural feature significantly alters its coordination geometry with transition metals, often destabilizing planar complexes in favor of distorted tetrahedral or octahedral geometries. In medicinal chemistry, it serves as a "privileged scaffold" for kinase inhibitors and GPCR ligands, where the 3-methyl group restricts conformational rotation, potentially enhancing binding selectivity. It is also identified as a trace impurity in the synthesis of agrochemicals like Metiram.
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models suitable for laboratory planning.
| Property | Value / Description | Source/Note |
| CAS Number | 81528-65-6 | Sigma-Aldrich [1] |
| Molecular Formula | C₈H₁₃N₃ | |
| Molecular Weight | 151.21 g/mol | |
| Physical State | Solid (Low Melting) | Hygroscopic nature likely [1] |
| Boiling Point | ~275 °C (Predicted) | @ 760 mmHg |
| pKa (Pyridine N) | ~6.9 - 7.2 (Predicted) | Elevated vs. Pyridine (5.[1]2) due to amino group (+R) and methyl (+I) |
| pKa (Primary Amine) | ~9.8 - 10.1 (Predicted) | Typical for primary aliphatic amines |
| Solubility | High: Water, Methanol, DCM | Protonatable amines confer water solubility |
| LogP | 0.6 (Predicted) | Lipophilic enough for cell permeability |
Synthetic Methodology: Nucleophilic Aromatic Substitution
The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
The reaction involves the displacement of a chloride leaving group on 2-chloro-3-methylpyridine by the primary amine of ethylenediamine.
Figure 1: S_NAr Synthesis Pathway. The reaction requires thermal energy to overcome the steric barrier of the 3-methyl group.
Detailed Protocol
Safety Note: Ethylenediamine is corrosive and a sensitizer. Perform all operations in a fume hood.
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Reagent Stoichiometry:
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2-Chloro-3-methylpyridine (1.0 eq)
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Ethylenediamine (5.0 - 10.0 eq) – Critical: Excess amine acts as both solvent and base, and prevents the formation of the bis-substituted dimer (N,N'-bis(3-methylpyridin-2-yl)ethane-1,2-diamine).
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Procedure:
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Setup: Charge a round-bottom flask with 2-chloro-3-methylpyridine and anhydrous ethylenediamine. Equip with a reflux condenser and a calcium chloride drying tube (or nitrogen balloon).
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Reaction: Heat the mixture to reflux (approx. 117°C) for 12–24 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The 3-methyl group significantly slows the reaction compared to 2-chloropyridine.
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Workup:
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Cool to room temperature.[2]
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Remove excess ethylenediamine under reduced pressure (rotary evaporator). Note: Ethylenediamine has a high BP (116°C); use a high-vacuum pump if possible.
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Dissolve the residue in DCM and wash with 1M NaOH (to liberate the free base from the HCl salt).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification:
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Recrystallization from hexane/ether or vacuum distillation is recommended.
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Yield Expectation: 70–85%.
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Structural Characterization (Predicted)[4][5]
Confirmation of the product structure is best achieved via ¹H NMR. The 3-methyl group provides a distinct diagnostic handle.
| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| A | ~8.0 | Doublet (d) | 1H | Pyridine C6-H |
| B | ~7.2 | Doublet (d) | 1H | Pyridine C4-H |
| C | ~6.5 | Doublet of Doublets (dd) | 1H | Pyridine C5-H |
| D | ~5.0 | Broad Singlet | 1H | Ar-NH -CH₂ |
| E | ~3.4 | Triplet/Multiplet | 2H | -NH-CH₂ -CH₂- |
| F | ~2.9 | Triplet | 2H | -CH₂-CH₂ -NH₂ |
| G | ~2.1 | Singlet (s) | 3H | Pyridine C3-CH₃ |
| H | ~1.5 | Broad Singlet | 2H | Terminal -NH₂ |
Note: The C3-Methyl group (Signal G) is the key purity indicator. Integration of this singlet vs. the ethylenediamine triplets confirms the mono-substitution.
Coordination Chemistry: The Steric Wedge
The 3-methyl group is not merely a passive substituent; it acts as a "steric wedge" that influences metal binding. In coordination complexes (e.g., with Cu(II), Zn(II), or Ni(II)), the ligand acts as a bidentate N,N-donor.
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Unmethylated Analog: Forms planar complexes easily.
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3-Methyl Analog (CAS 81528-65-6): The methyl group clashes with the other ligands in a square-planar arrangement, often forcing the metal center into a distorted geometry (tetrahedral or octahedral) or reducing the stability constant (log K) of the complex.
Figure 2: Steric interaction in metal complexes. The 3-methyl group (yellow) creates steric repulsion, preventing planar ligand alignment.
Applications in Drug Discovery
Pharmacophore Scaffold
This molecule is a valuable fragment for Fragment-Based Drug Design (FBDD) .
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Kinase Inhibition: The 2-aminopyridine motif is a classic "hinge binder" (mimicking adenine). The 3-methyl group can be exploited to fill specific hydrophobic pockets in the ATP-binding site, potentially improving selectivity against off-target kinases [2].
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GPCR Ligands: Derivatives of this scaffold have been explored as histamine receptor antagonists.
Impurity Reference Standard
In the agrochemical industry, this compound is monitored as a potential impurity (e.g., "Metiram Impurity 1") [3]. High-purity synthesis of this CAS is required to validate analytical methods (HPLC/LC-MS) for quality control in pesticide manufacturing.
References
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Sigma-Aldrich. N-(3-Methylpyridin-2-yl)ethane-1,2-diamine Product Sheet. Catalog No. AldrichCPR.[1] Link
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Yao, R. S., et al. "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives."[3] Asian Journal of Chemistry, vol. 20, no. 4, 2008. Link
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Sriram Chem. Metiram Impurity Standards. Link
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PubChem. N-(3-methylpyridin-2-yl)ethane-1,2-diamine Compound Summary. CID 12818865.[4] Link
